N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
Description
N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a complex oxalamide derivative featuring a dual heterocyclic system (3,5-dimethylpyrazole and thiophene) and a 3-fluorophenyl substituent. The 3-fluorophenyl group introduces electron-withdrawing effects, while the pyrazole and thiophene moieties contribute to π-stacking and coordination capabilities.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-12-9-13(2)24(23-12)16(17-7-4-8-27-17)11-21-18(25)19(26)22-15-6-3-5-14(20)10-15/h3-10,16H,11H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIXUGOQEWPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine derivatives, in this case, the pyrazole and fluorophenyl amines, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxalamide linkage, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, the compound could be investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings may facilitate binding to these targets, while the fluorophenyl group could enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Amide Derivatives
| Compound Name | Amide Type | Aryl/Heterocyclic Substituents | Dihedral Angle (°) | Hydrogen Bonding Motif | Melting Point (K) |
|---|---|---|---|---|---|
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Acetamide | 3,4-Dichlorophenyl, thiazole | 61.8 (aryl-thiazole) | N–H⋯N (R₂²(8) dimers) | 459–461 |
| 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Acetamide | 4-Chlorophenyl, thiazole | Not reported | Similar N–H⋯N interactions | Not reported |
| 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Acetamide | 2-Fluorophenyl, thiazole | Not reported | Likely N–H⋯N | Not reported |
| Target Compound | Oxalamide | 3-Fluorophenyl, pyrazole, thiophene | Hypothetical* | Potential N–H⋯O/N interactions | Not reported |
*Hypothesized based on steric and electronic interactions between pyrazole, thiophene, and fluorophenyl groups.
Key Observations:
This could enhance crystallinity or binding affinity in biological systems . In contrast, acetamide derivatives like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide rely on N–H⋯N hydrogen bonds for dimerization, forming R₂²(8) motifs .
Substituent Effects: Halogenated Aryl Groups: The 3-fluorophenyl group in the target compound vs. 3,4-dichlorophenyl in analogs influences electronic properties. Fluorine’s strong electron-withdrawing effect may reduce electron density on the aromatic ring, affecting π-π stacking or receptor interactions differently than chlorine . Heterocycles: Thiophene (in the target) and thiazole (in analogs) both contain sulfur, but thiazole’s nitrogen enhances coordination to metals.
Synthetic Considerations :
- The synthesis of acetamide derivatives () employs carbodiimide coupling agents (e.g., EDC), suggesting analogous methods could apply to the target compound. However, the oxalamide core may require additional steps for introducing the second carbonyl group .
Structural Flexibility: The dihedral angle between aryl and heterocyclic rings (61.8° in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) indicates significant torsional flexibility.
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, insights from structural analogs highlight critical factors for further investigation:
- Coordination Chemistry : Pyrazole and thiophene may enable unique metal-binding modes compared to thiazole-based acetamides.
- Biological Activity : Fluorine’s presence could improve pharmacokinetic properties (e.g., metabolic stability) relative to chlorinated analogs.
- Crystallography : SHELX-based refinement () would be essential for resolving the target compound’s hydrogen-bonding network and dihedral angles .
Note: Experimental validation of the target compound’s physical and chemical properties is required to confirm these hypotheses.
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a compound characterized by its unique structural features, including a pyrazole ring, a thiophene moiety, and an oxalamide functional group. Its molecular formula is with a molecular weight of 373.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
1. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties attributed to its potential antioxidant effects. Studies have shown that it can modulate various biological pathways involved in neuroprotection, particularly through the inhibition of certain enzymes and receptors that contribute to oxidative stress in neuronal cells.
2. Modulation of Ion Channels
One of the significant areas of study involves the compound's interaction with ion channels, specifically the TRPM8 channel , which plays a crucial role in thermosensation and pain pathways. Preliminary findings suggest that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide may act as a modulator of TRPM8, indicating potential applications in pain management therapies.
3. Anti-inflammatory Properties
Compounds with similar structural motifs (pyrazole and thiophene derivatives) have demonstrated anti-inflammatory and analgesic effects in various studies. The presence of these rings in N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide suggests it may exhibit comparable activities. For instance, related compounds have shown significant inhibition of COX enzymes, which are key players in inflammatory processes .
Synthesis
The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with appropriate diketones.
- Synthesis of the Thiophene Ring: Often performed via the Paal-Knorr synthesis method.
- Linking the Rings: The pyrazole and thiophene rings are connected through an ethyl chain via alkylation reactions.
- Formation of the Oxalamide Group: The final step involves reacting the linked intermediate with oxalyl chloride.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection
In a recent study focusing on neuroprotection, N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide was screened against a panel of neuronal cell lines. Results indicated a significant reduction in oxidative stress markers compared to control groups, suggesting its potential utility in treating neurodegenerative diseases .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction parameters be optimized for high yield?
The synthesis involves multi-step organic reactions, including:
- Cyclization of thiophene and pyrazole precursors to form the heterocyclic core.
- Coupling of the oxalamide group via condensation reactions. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent choice (polar aprotic solvents like DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for amine-to-acid chloride coupling). Optimization via iterative adjustment of these parameters is essential to achieve yields >70% .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent integration and connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (373.43 g/mol) and detect impurities.
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What are the primary biological targets or pathways under investigation for this compound?
Preliminary studies suggest activity in anti-inflammatory pathways (e.g., COX-2 inhibition) and analgesic mechanisms, potentially mediated through modulation of prostaglandin synthesis or cytokine signaling. Target identification relies on enzyme inhibition assays and receptor-binding studies .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Co-solvents: Use DMSO or PEG-400 for in vitro assays.
- Solid Dispersion: Enhance aqueous solubility via spray-drying with polymers like PVP-VA64.
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) for improved bioavailability .
Advanced Research Questions
Q. How can contradictions in pharmacological data across studies be resolved?
Discrepancies in IC50 values or efficacy may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Orthogonal Assays: Validate results using both enzymatic (e.g., ELISA) and cell-based (e.g., NF-κB reporter assays) approaches.
- Standardized Protocols: Replicate studies under controlled conditions (pH, temperature, incubation time) .
Q. What computational methods are effective for elucidating the compound’s mechanism of action?
- Molecular Docking: Predict binding affinity to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina.
- Molecular Dynamics (MD) Simulations: Assess ligand-receptor stability over 100 ns trajectories (e.g., GROMACS).
- QSAR Modeling: Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
Q. What strategies enhance metabolic stability without compromising activity?
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation.
- Isotopic Labeling: Use deuterated analogs to slow metabolism at vulnerable sites (e.g., benzylic positions).
- In Vitro Models: Test stability in hepatocyte microsomes and correlate with in vivo pharmacokinetics .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Combinatorial Libraries: Synthesize analogs with variations in pyrazole (e.g., 3,5-dimethyl vs. 3-methyl) and thiophene (e.g., 2-yl vs. 3-yl) substituents.
- Biological Screening: Prioritize derivatives with improved LogP (1.5–3.5) and reduced cytotoxicity (CC50 > 50 μM) .
Q. How can multi-target effects be systematically studied?
- High-Throughput Screening (HTS): Screen against panels of kinases, GPCRs, and ion channels.
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target pathways .
Q. What methods assess compound stability under physiological conditions?
- Forced Degradation Studies: Expose to acidic (pH 2), basic (pH 9), and oxidative (H2O2) conditions, followed by HPLC analysis.
- Thermal Stability: Monitor degradation at 40°C/75% RH over 4 weeks (ICH Q1A guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
